4-Bromo-3-chlorobenzoyl chloride
Overview
Description
4-Bromo-3-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrCl2O . It is used in laboratory settings for research and development .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, organomanganese reagents were prepared by the insertion of magnesium into aryl halides in the presence of MnCl2•2LiCl . These organomanganese reagents smoothly undergo 1, 2-addition, acylation, and Pd-catalyzed cross-coupling with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H3BrCl2O/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3H . The molecular weight of this compound is 253.91 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, reactions at the benzylic position involving free radical bromination, nucleophilic substitution, and oxidation have been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 58-60 degrees Celsius .Scientific Research Applications
Titrimetric Analysis of Organic Compounds
Bromine chloride, a compound related to 4-Bromo-3-chlorobenzoyl chloride, is utilized in hydrochloric acid medium as a standard reagent for the titrimetric analysis of various organic compounds. This method allows for precise determination through direct or indirect titrimetric techniques. It's particularly effective for compounds like hydrazine, carbonyl compounds, and others, demonstrating versatility in chemical analysis (Verma et al., 1978).
Nucleophilic Aromatic Substitution Reactions
Research on 4-chlorobenzoyl-CoA dehalogenase, which is structurally similar to this compound, reveals insights into nucleophilic aromatic substitution reactions. The study provides an understanding of the relative leaving group abilities for bromide, chloride, and fluoride in these reactions. This information is crucial for designing synthetic processes and understanding reaction mechanisms in organic chemistry (Crooks & Copley, 1993).
Environmental Microbiology
Alcaligenes denitrificans NTB-1, an organism previously isolated on 4-chlorobenzoyl chloride, utilizes similar halogenated compounds (like 4-bromo- and 4-iodobenzoate) as carbon and energy sources. This organism's ability to metabolize these compounds through hydrolytic dehalogenation demonstrates potential applications in bioremediation and environmental microbiology (van den Tweel, Kok, & de Bont, 1987).
Photoreduction in Organic Chemistry
The HCl-catalyzed photoreduction of 4-bromonitrobenzene, which shares a bromine substituent with this compound, highlights the potential of such compounds in organic synthesis. This study sheds light on the mechanisms of photoreduction and aromatic photosubstitution, which are relevant in the synthesis of complex organic molecules (Wubbels, Snyder, & Coughlin, 1988).
Halogen Bonding in Crystal Engineering
Research on isomeric compounds, such as 4-bromo-2-chloro benzoic acid, closely related to this compound, provides insights into the role of halogen bonding in crystal engineering. Understanding these interactions is crucial for the design of new materials and pharmaceuticals (Pramanik, Pavan, & Guru Row, 2017).
Mechanism of Action
Target of Action
4-Bromo-3-chlorobenzoyl chloride, like other benzoyl chlorides, is a type of acyl chloride. Acyl chlorides are highly reactive and can react with a wide range of organic compounds, including alcohols, amines, and carboxylic acids, to form esters, amides, and anhydrides, respectively .
Mode of Action
The reactivity of this compound is primarily due to the presence of the acyl chloride functional group (-COCl). This group is highly electrophilic, meaning it is attracted to electron-rich regions of other molecules. When it encounters a suitable nucleophile (a molecule or ion with a pair of non-bonding electrons), it can undergo a nucleophilic acyl substitution reaction .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific context in which it is used. In a laboratory or industrial setting, it could be used to synthesize a variety of other compounds, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
As a small, lipophilic molecule, this compound might be expected to cross biological membranes relatively easily. Its high reactivity could also lead to rapid metabolism or excretion, potentially limiting its bioavailability .
Result of Action
The specific molecular and cellular effects of this compound would depend on the specific molecules it reacts with. Given its high reactivity, it could potentially react with a wide range of biological molecules, leading to a variety of possible effects .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. For example, its reactivity might be enhanced or inhibited by the presence of certain solvents or catalysts. Additionally, factors such as temperature, pH, and light exposure could affect its stability .
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3-chlorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFADALRZHTONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-32-3 | |
Record name | 4-bromo-3-chlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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